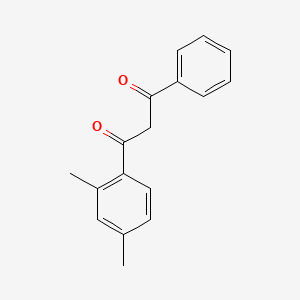![molecular formula C8H6BrF3Hg B14513538 Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury CAS No. 62781-75-3](/img/structure/B14513538.png)
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury is an organomercury compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring attached to a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury typically involves the reaction of {[4-(trifluoromethyl)phenyl]methyl}mercury with a brominating agent. One common method is the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the risk of exposure to toxic mercury compounds.
Chemical Reactions Analysis
Types of Reactions
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding mercury(II) derivatives.
Reduction: Reduction reactions can convert the compound back to its elemental mercury form.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Mercury(II) compounds.
Reduction: Elemental mercury.
Substitution: Various substituted organomercury compounds depending on the nucleophile used.
Scientific Research Applications
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Studied for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury involves its interaction with molecular targets such as proteins and enzymes. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Chloromethylmercury: Similar structure but with a chlorine atom instead of a bromine atom.
Methylmercury: Lacks the trifluoromethyl and phenyl groups, making it less lipophilic.
Phenylmercury: Contains a phenyl group but lacks the trifluoromethyl and bromine substituents.
Uniqueness
Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury is unique due to the presence of both a bromine atom and a trifluoromethyl group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further chemical modifications.
Properties
CAS No. |
62781-75-3 |
|---|---|
Molecular Formula |
C8H6BrF3Hg |
Molecular Weight |
439.62 g/mol |
IUPAC Name |
bromo-[[4-(trifluoromethyl)phenyl]methyl]mercury |
InChI |
InChI=1S/C8H6F3.BrH.Hg/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q;;+1/p-1 |
InChI Key |
ZFCIMVJQODOVRF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[Hg]Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)


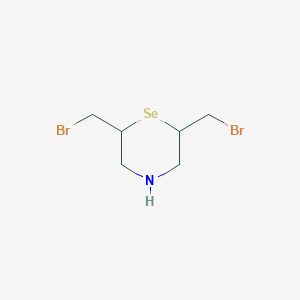
![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
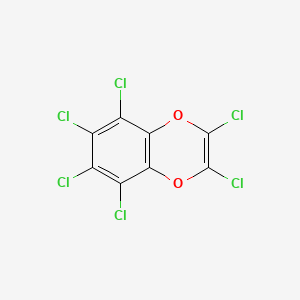
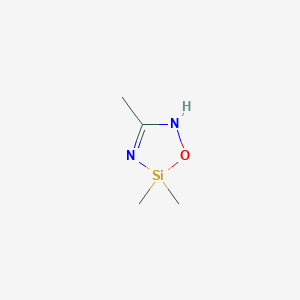
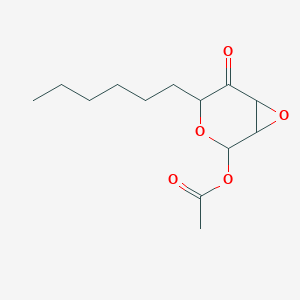
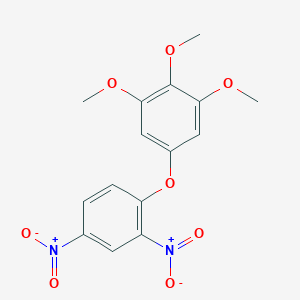
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
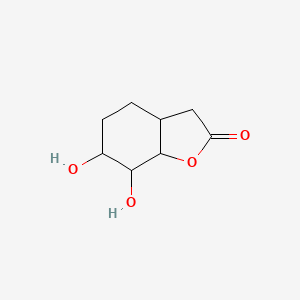
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
